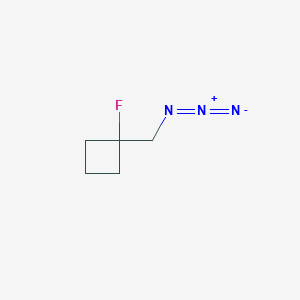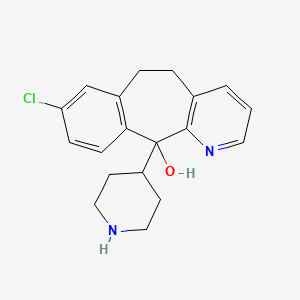
11-Hydroxy Dihydro Desloratadine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Hydroxy Dihydro Desloratadine is a derivative of desloratadine, which is a long-acting tricyclic antihistamine. Desloratadine is commonly used to treat allergic reactions by blocking histamine receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy Dihydro Desloratadine typically involves the hydroxylation of desloratadine. One common method includes the use of a Grignard reaction, where desloratadine is reacted with a suitable Grignard reagent to introduce the hydroxyl group . The reaction is usually carried out in a solvent like toluene at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then isolated and purified using techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Hydroxy Dihydro Desloratadine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to desloratadine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction will produce desloratadine .
Wissenschaftliche Forschungsanwendungen
11-Hydroxy Dihydro Desloratadine has several scientific research applications:
Wirkmechanismus
11-Hydroxy Dihydro Desloratadine exerts its effects by interacting with histamine H1 receptors, similar to desloratadine. It competes with histamine for binding at these receptors, thereby blocking the action of histamine and providing relief from allergic symptoms . The compound may also interact with other molecular targets and pathways, contributing to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Desloratadine: The parent compound, used widely as an antihistamine.
Loratadine: Another antihistamine, from which desloratadine is derived.
8-Chloro-6,11-dihydro-11-(N-formyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine: A related compound with similar structural features.
Uniqueness: 11-Hydroxy Dihydro Desloratadine is unique due to the presence of the hydroxyl group, which imparts different chemical and pharmacological properties compared to its parent compound, desloratadine. This modification can influence its solubility, reactivity, and interaction with biological targets .
Eigenschaften
Molekularformel |
C19H21ClN2O |
|---|---|
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
13-chloro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ol |
InChI |
InChI=1S/C19H21ClN2O/c20-16-5-6-17-14(12-16)4-3-13-2-1-9-22-18(13)19(17,23)15-7-10-21-11-8-15/h1-2,5-6,9,12,15,21,23H,3-4,7-8,10-11H2 |
InChI-Schlüssel |
PNIZZWNERIIQQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



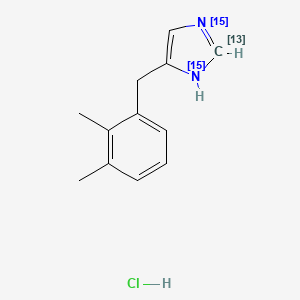
![5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B13436887.png)



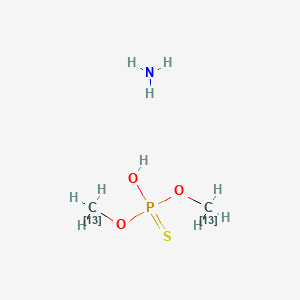
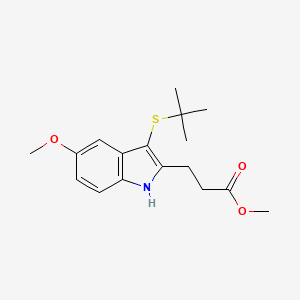
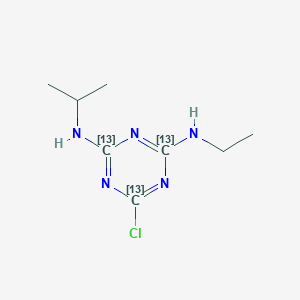
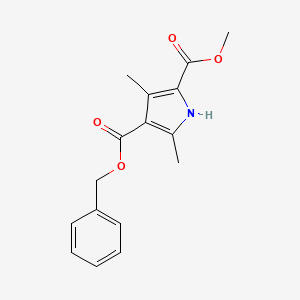
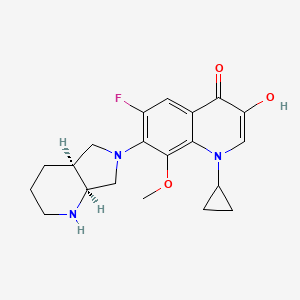
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide-d5](/img/structure/B13436925.png)
![1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B13436927.png)
